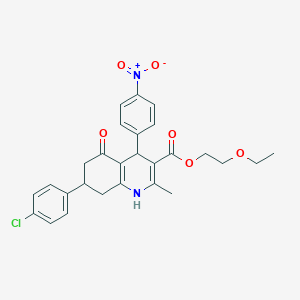![molecular formula C17H26N2O3 B5023201 2-(2,5-dimethylphenoxy)-N-[3-(4-morpholinyl)propyl]acetamide](/img/structure/B5023201.png)
2-(2,5-dimethylphenoxy)-N-[3-(4-morpholinyl)propyl]acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2,5-dimethylphenoxy)-N-[3-(4-morpholinyl)propyl]acetamide, also known as DMPA, is a chemical compound that has been studied for its potential use in scientific research. It is a selective antagonist of the dopamine D2 receptor, which plays a key role in regulating dopamine levels in the brain.
Mecanismo De Acción
2-(2,5-dimethylphenoxy)-N-[3-(4-morpholinyl)propyl]acetamide works by binding to the dopamine D2 receptor and blocking its activity. This leads to a decrease in dopamine signaling in the brain, which can have a range of effects depending on the specific brain region and the individual's physiology. This compound is selective for the D2 receptor, meaning it does not affect other dopamine receptors or other neurotransmitter systems in the brain.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound depend on the specific brain region and the individual's physiology. In general, this compound has been shown to decrease dopamine signaling in the brain, which can lead to a range of effects including decreased motivation, decreased reward-seeking behavior, and decreased drug-seeking behavior in individuals with addiction. This compound has also been shown to have potential therapeutic effects in the treatment of neurological and psychiatric disorders such as schizophrenia, Parkinson's disease, and addiction.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 2-(2,5-dimethylphenoxy)-N-[3-(4-morpholinyl)propyl]acetamide in lab experiments is its selectivity for the dopamine D2 receptor, which allows for more precise manipulation of dopamine signaling in the brain. This compound is also relatively easy to synthesize and purify, making it a cost-effective option for researchers. However, one limitation of using this compound in lab experiments is its potential for off-target effects, as it may interact with other receptors or neurotransmitter systems in the brain. Additionally, the effects of this compound may vary depending on the specific brain region and the individual's physiology, which can make interpretation of results more complex.
Direcciones Futuras
There are several potential future directions for research on 2-(2,5-dimethylphenoxy)-N-[3-(4-morpholinyl)propyl]acetamide. One area of interest is the development of new treatments for addiction and other neurological and psychiatric disorders based on this compound's selective antagonism of the dopamine D2 receptor. Another area of interest is the study of the effects of this compound on other neurotransmitter systems in the brain, and how these interactions may contribute to its overall effects. Additionally, further research is needed to fully understand the potential advantages and limitations of using this compound in lab experiments, and how its effects may vary depending on the specific brain region and the individual's physiology.
Métodos De Síntesis
2-(2,5-dimethylphenoxy)-N-[3-(4-morpholinyl)propyl]acetamide can be synthesized by reacting 2-(2,5-dimethylphenoxy)acetic acid with 3-(4-morpholinyl)propylamine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC). The resulting product is then purified using standard chromatographic techniques.
Aplicaciones Científicas De Investigación
2-(2,5-dimethylphenoxy)-N-[3-(4-morpholinyl)propyl]acetamide has been studied for its potential use in a variety of scientific research applications, including the study of dopamine receptor function and the development of new treatments for neurological and psychiatric disorders. It has been shown to be a potent and selective antagonist of the dopamine D2 receptor, which is involved in regulating dopamine levels in the brain. This compound has also been used in studies of drug addiction, as dopamine plays a key role in the reward pathway in the brain.
Propiedades
IUPAC Name |
2-(2,5-dimethylphenoxy)-N-(3-morpholin-4-ylpropyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N2O3/c1-14-4-5-15(2)16(12-14)22-13-17(20)18-6-3-7-19-8-10-21-11-9-19/h4-5,12H,3,6-11,13H2,1-2H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LAYYUKUNYRPICO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)OCC(=O)NCCCN2CCOCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-{2-[2-(4-chlorophenoxy)ethoxy]ethoxy}-3-methoxybenzene](/img/structure/B5023118.png)
![3-[(4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene)methyl]phenyl 2-naphthalenesulfonate](/img/structure/B5023125.png)
![3-[3-(2,6-dimethylphenoxy)-2-hydroxypropyl]-1,5,6-trimethyl-1H-benzimidazol-3-ium iodide](/img/structure/B5023130.png)
![2-[1-(4-fluorobenzoyl)-3-oxo-2-piperazinyl]-N-(4-methoxyphenyl)acetamide](/img/structure/B5023135.png)
![3-[(2,3-dichlorophenyl)amino]-1-(3,4-dimethoxyphenyl)-2-propen-1-one](/img/structure/B5023136.png)

![3-(3,4-dichlorophenyl)-5-(4-methylphenyl)-3a,6a-dihydrospiro[furo[3,4-c]pyrrole-1,2'-indene]-1',3',4,6(3H,5H)-tetrone](/img/structure/B5023173.png)
![2-methoxy-N-{[1-(2-methoxybenzyl)-4-piperidinyl]methyl}-N-[4-(1H-pyrazol-1-yl)benzyl]ethanamine](/img/structure/B5023191.png)



![2-[3-(4-morpholinyl)-3-oxopropyl]-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B5023213.png)

![1-[4-(2-ethoxyphenoxy)butyl]piperidine oxalate](/img/structure/B5023218.png)